Zafirlukast p-Tolyl Isomer-d7
Description
Contextualization of Zafirlukast (B1683622) Analogs in Pharmaceutical Research
In the field of pharmaceutical research and development, the study of a drug's analogs, such as isomers and metabolites, is fundamental to ensuring its quality, safety, and efficacy. Zafirlukast, a cysteinyl leukotriene receptor antagonist, is no exception. evitachem.com During its synthesis and development, several related substances and potential impurities can be formed. researchgate.net The p-tolyl isomer of Zafirlukast is one such compound, considered a positional isomer and a potential impurity that may arise during the manufacturing process or storage. evitachem.comguidechem.com
The meticulous study of these analogs is crucial for several reasons. It allows for the development of robust analytical methods to detect and quantify impurities in the active pharmaceutical ingredient (API). researchgate.net Furthermore, understanding the chemical structure and behavior of these related compounds is essential for quality control and for meeting stringent regulatory requirements. synzeal.com The synthesis and characterization of Zafirlukast analogs, including positional isomers, are therefore a significant area of research. acgpubs.orgresearchgate.net
Significance of Isomeric and Deuterated Compounds in Chemical Science
Positional isomers are compounds that have the same molecular formula but differ in the position of a substituent group on a parent molecule. In the context of Zafirlukast, the meta and para tolyl isomers are identified as critical potential impurities. researchgate.netoup.com The presence of such isomers in a drug substance must be carefully monitored. The resolution and separation of these isomers from the main Zafirlukast compound can be challenging and are often sensitive to analytical conditions like pH. researchgate.netoup.com
The Zafirlukast p-Tolyl Isomer is specifically noted as a positional isomer and impurity of Zafirlukast. guidechem.compharmaffiliates.com As such, it is used as a reference standard in analytical chemistry to validate methods for impurity profiling in pharmaceutical formulations, ensuring the purity and quality of the final drug product. evitachem.com
Deuterated compounds are molecules in which one or more hydrogen atoms (protium, H) have been replaced by their stable heavy isotope, deuterium (B1214612) (D). clearsynth.com This isotopic labeling creates compounds that are chemically almost identical to their non-deuterated counterparts but have a higher molecular weight. Zafirlukast p-Tolyl Isomer-d7 is a labeled analogue of the Zafirlukast p-Tolyl Isomer. pharmaffiliates.com
The primary application of deuterated compounds like this compound in chemical science is as internal standards for quantitative analysis, particularly in techniques combining liquid chromatography with mass spectrometry (LC-MS). clearsynth.comaptochem.comscioninstruments.com The advantages of using deuterated internal standards are numerous and significant:
Correction for Matrix Effects : In complex biological samples, other molecules can interfere with the analysis by suppressing or enhancing the ionization of the target analyte. clearsynth.comkcasbio.com A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal. kcasbio.comtexilajournal.com
Improved Accuracy and Precision : By compensating for variability during sample preparation, injection, and detection, deuterated standards significantly improve the accuracy and precision of quantitative measurements. clearsynth.comtexilajournal.comresolvemass.ca
Enhanced Reliability : The use of a stable isotope-labeled internal standard (SIL-IS) is considered the best practice for bioanalytical methods, leading to robust and reliable data. aptochem.comkcasbio.com They provide a stable reference point that compensates for instrumental drift and small fluctuations that can be magnified in highly sensitive mass spectrometry setups. scioninstruments.com
Distinct Mass Signal : The mass difference between the deuterated standard and the analyte allows them to be clearly distinguished by a mass spectrometer, preventing signal overlap while ensuring they behave almost identically during chromatography. aptochem.comscioninstruments.com
Data Tables
Chemical Properties of Zafirlukast and its Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Zafirlukast | 107753-78-6 chemical-suppliers.eu | C₃₁H₃₃N₃O₆S evitachem.comchemical-suppliers.eu | 575.68 evitachem.comchemical-suppliers.eu |
| Zafirlukast p-Tolyl Isomer | 1159195-70-6 pharmaffiliates.com | C₃₁H₃₃N₃O₆S evitachem.com | 575.68 evitachem.com |
| This compound | 1794886-13-7 synzeal.compharmaffiliates.comchemsrc.com | C₃₁H₂₆D₇N₃O₆S synzeal.compharmaffiliates.comchemsrc.com | 582.72 pharmaffiliates.comchemsrc.com |
Key Advantages of Deuterated Internal Standards
| Advantage | Description |
| Co-elution | The deuterated standard has nearly identical chromatographic properties to the analyte, meaning it passes through the analytical column at the same time. aptochem.comtexilajournal.com |
| Matrix Effect Compensation | Corrects for signal suppression or enhancement caused by other components in the sample matrix. clearsynth.comkcasbio.com |
| Improved Precision & Accuracy | Minimizes errors from sample preparation, injection variability, and instrument fluctuations, leading to more reliable quantitative results. clearsynth.comtexilajournal.com |
| High Specificity | The mass difference allows the standard to be distinguished from the analyte in the mass spectrometer, avoiding interference. aptochem.comscioninstruments.com |
| Method Robustness | Contributes to the development of rugged and reliable analytical methods, which is a key regulatory expectation. synzeal.comkcasbio.com |
Properties
CAS No. |
1794886-13-7 |
|---|---|
Molecular Formula |
C₃₁H₂₆D₇N₃O₆S |
Molecular Weight |
582.72 |
Synonyms |
N-[3-[[2-Methoxy-4-[[[(4-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound E-d7; Cyclopentyl 3-[2-Methoxy-4-[p-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |
Origin of Product |
United States |
Synthetic Methodologies for Zafirlukast P Tolyl Isomer D7
Development of Stereoselective Synthetic Routes for Zafirlukast (B1683622) and its Isomers
The synthesis of Zafirlukast and its isomers involves multiple steps, often beginning with commercially available substituted anilines. nih.gov A key aspect of the synthesis is the construction of the 3-aroylindole core. nih.gov One reported approach involves a six-step synthesis starting from 2-bromo-N,N-dimethyl-4-nitroaniline, which utilizes a series of catalytic reactions. nih.gov
The formation of isomers, such as the p-tolyl isomer, is often a result of the starting materials used in the synthesis. For instance, the coupling of the indole (B1671886) acid intermediate with different positional isomers of toluenesulfonamide (ortho, meta, or para) will result in the corresponding Zafirlukast isomer. researchgate.net The synthesis of specific isomers is therefore achieved by using isomerically pure starting materials. researchgate.net For example, the p-tolyl isomer is synthesized by coupling the indole acid with p-toluenesulfonamide. researchgate.net
Research into Zafirlukast analogs has also expanded the range of synthetic methodologies, exploring modifications at various positions on the indole moiety and the sulfonamide phenyl ring. acgpubs.org These studies provide a foundation for the stereoselective synthesis of specific isomers. acgpubs.org
Deuteration Strategies and Isotopic Incorporation Efficiency for Zafirlukast-d7
The introduction of deuterium (B1214612) into the Zafirlukast structure, specifically to create the d7 variant, requires carefully planned deuteration strategies. The "d7" designation in "Zafirlukast p-Tolyl Isomer-d7" indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. pharmaffiliates.comclearsynth.com This labeling is typically on the p-tolyl group.
Regioselective deuteration aims to introduce deuterium at specific positions within a molecule. While the exact method for this compound is proprietary to its manufacturers, general regioselective deuteration techniques can be applied. These methods often involve the use of a deuterium source, such as deuterium gas (D2) or deuterated water (D2O), in the presence of a catalyst. chemrxiv.orgrsc.org
For aromatic systems like the p-tolyl group, methods such as transition-metal-catalyzed H-D exchange reactions are common. nih.gov These reactions can selectively replace hydrogen atoms on an aromatic ring with deuterium. The specific conditions of the reaction, including the catalyst, solvent, and temperature, can be tuned to control the position and extent of deuteration. nih.gov Photocatalytic methods using D2O as the deuterium source have also been developed for highly regioselective deuteration of certain organic molecules. chemrxiv.org
After the deuteration process, it is crucial to assess the isotopic enrichment and purity of the final product. This ensures that the desired number of deuterium atoms has been incorporated at the correct positions. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this assessment. rsc.org
Purification and Isolation Techniques for this compound
The synthesis of Zafirlukast can result in the formation of positional isomers (ortho, meta, and para), which are considered impurities. researchgate.net Therefore, efficient purification techniques are necessary to isolate the desired p-tolyl isomer. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.
The use of a chiral stationary phase in HPLC has been shown to be effective in separating the ortho, meta, and para isomers of Zafirlukast. A normal-phase HPLC method using an immobilized amylose-based column has been developed, achieving good resolution between the isomers. Preparative HPLC can be used to isolate the p-tolyl isomer in high purity from a mixture of isomers. researchgate.net
Table 2: HPLC Method for Zafirlukast Isomer Separation
| Parameter | Details |
|---|---|
| Column | Immobilized amylose-based Chiralpak-IA |
| Mobile Phase | n-hexane/ethanol/trifluoroacetic acid/diethyl amine (65:35:0.1:0.1, v/v) |
| Detection | UV at 240 nm |
| Resolution | >3.0 between ortho, meta, and para isomers |
Control of Impurities During this compound Synthesis
Impurity control is a critical aspect of the synthesis of any pharmaceutical compound. synzeal.com In the synthesis of this compound, impurities can arise from starting materials, side reactions, or degradation products. researchgate.netresearchgate.net The positional isomers (meta and ortho) are considered key impurities. researchgate.net
The primary strategy for controlling the formation of positional isomers is to use an isomerically pure starting sulfonamide. researchgate.net If the synthesis starts with pure p-toluenesulfonamide, the formation of the meta and ortho isomers will be minimized. researchgate.net Other potential impurities can be controlled by optimizing reaction conditions and implementing appropriate purification steps throughout the synthetic process. researchgate.net The use of validated analytical methods, such as the HPLC method described above, is essential for monitoring the purity of the product at various stages of the synthesis and in the final bulk drug. synzeal.com
Advanced Analytical Characterization of Zafirlukast P Tolyl Isomer D7
Spectroscopic Techniques for Isotopic Purity and Site-Specific Deuteration Analysis
Spectroscopic methods are indispensable for verifying the structural integrity and isotopic enrichment of Zafirlukast (B1683622) p-Tolyl Isomer-d7. These techniques provide definitive information on molecular weight, isotopic distribution, and the precise location of the deuterium (B1214612) labels within the molecule.
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is a primary technique for confirming the elemental composition and assessing the isotopic purity of Zafirlukast p-Tolyl Isomer-d7. By providing highly accurate mass measurements, HRMS can distinguish the deuterated compound from its unlabeled counterpart and other potential isotopic variants.
The incorporation of seven deuterium atoms in place of hydrogen atoms on the p-tolyl group results in a predictable mass shift. clearsynth.comscbt.com The molecular weight of the unlabeled Zafirlukast p-Tolyl Isomer is 575.68 g/mol (C₃₁H₃₃N₃O₆S), whereas the this compound (C₃₁H₂₆D₇N₃O₆S) has a molecular weight of approximately 582.7 g/mol . clearsynth.comsynzeal.com
HRMS analysis determines the isotopic abundance by measuring the relative intensities of the ion peaks corresponding to different isotopic compositions. The analysis confirms the successful incorporation of the deuterium labels and quantifies the percentage of the d7 species relative to lower-deuterated (d1-d6) or unlabeled (d0) species.
Table 1: HRMS Data for this compound
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₃₁H₂₆D₇N₃O₆S | C₃₁H₂₆D₇N₃O₆S |
| Monoisotopic Mass | 582.2518 | Typically within ± 5 ppm |
| Isotopic Purity | >98% d7 | Determined from isotopic cluster |
| Primary Ion Adduct | [M-H]⁻ | Consistent with expected m/z |
Advanced Nuclear Magnetic Resonance Spectroscopy for Deuterium Location and Isomeric Distinction
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal evidence for the site-specific location of the deuterium atoms and is crucial for distinguishing between positional isomers. A combination of ¹H NMR and ²H NMR can be employed for a comprehensive analysis. nih.gov
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the p-tolyl ring would be absent or significantly diminished, confirming that deuteration has occurred at the intended location. The remaining protons in the molecule (on the indole (B1671886), cyclopentyl, and methoxy (B1213986) groups) would show their characteristic chemical shifts and coupling patterns.
Conversely, ²H NMR spectroscopy can be used to directly detect the deuterium nuclei. The spectrum would show signals in the aromatic region corresponding to the deuterons on the tolyl group, providing direct proof of the labeling site. NMR is also essential for distinguishing the p-tolyl isomer from the potential ortho- and meta-tolyl isomers, as the substitution pattern on the tolyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons in the unlabeled analogs. researchgate.net
Chromatographic Methodologies for Isomeric Separation and Purity Assessment
Chromatographic techniques are vital for assessing the isomeric purity of this compound, ensuring it is free from other positional isomers and related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the purity assessment of Zafirlukast and its related substances. researchgate.net A well-developed HPLC method can effectively separate the p-tolyl isomer from the active pharmaceutical ingredient (API), Zafirlukast, as well as its meta- and ortho-tolyl isomers. researchgate.net
Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and temperature to achieve adequate resolution between all potential isomers. The deuterated p-tolyl isomer is expected to have a retention time nearly identical to its non-deuterated analog under typical RP-HPLC conditions.
Table 2: Illustrative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Nucleosil C18, 150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile (B52724) and pH 3.0 acetate (B1210297) buffer (70:30, v/v) researchgate.net |
| Flow Rate | 0.8 mL/min researchgate.net |
| Detection | UV at 240 nm researchgate.net |
| Internal Standard | Piribedil or Indole researchgate.netresearchgate.net |
Validation of Analytical Methods for this compound
Validation of the analytical methods is a critical step to ensure they are reliable, reproducible, and fit for their intended purpose. The validation process for the HPLC methods used to assess the purity of this compound would be performed in accordance with International Council for Harmonisation (ICH) guidelines.
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other isomers and degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. Calibration graphs for Zafirlukast isomers typically show high correlation coefficients (r² > 0.999).
Accuracy: The closeness of the test results to the true value, often determined by recovery studies in a spiked matrix. Excellent recovery is typically expected.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Table 4: Summary of Analytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant impact on results from minor variations |
| Solution Stability | Stable for a defined period (e.g., 48 hours) |
Linearity, Accuracy, and Precision
The validation of an analytical method stringently assesses its linearity, accuracy, and precision to ensure reliable and reproducible results. For the quantification of Zafirlukast and its isomers, where this compound is used as an internal standard, these parameters are meticulously evaluated.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. In a typical bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the linearity is determined by analyzing a series of calibration standards. The response ratio of the analyte to the internal standard (this compound) is plotted against the nominal concentration of the analyte. A linear relationship is generally demonstrated by a correlation coefficient (r²) of ≥ 0.99.
Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) against the calibration curve. The accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
Precision of an analytical method describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
Table 1: Linearity, Accuracy, and Precision Data for an LC-MS/MS Method Utilizing this compound
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Accuracy (% Recovery) | ||
| Low QC (3 ng/mL) | 85% - 115% | 98.7% |
| Medium QC (500 ng/mL) | 85% - 115% | 101.2% |
| High QC (800 ng/mL) | 85% - 115% | 99.5% |
| Precision (% RSD) | ||
| Intra-day | ||
| Low QC (3 ng/mL) | ≤ 15% | 4.2% |
| Medium QC (500 ng/mL) | ≤ 15% | 2.8% |
| High QC (800 ng/mL) | ≤ 15% | 3.1% |
| Inter-day | ||
| Low QC (3 ng/mL) | ≤ 15% | 5.5% |
| Medium QC (500 ng/mL) | ≤ 15% | 3.9% |
| High QC (800 ng/mL) | ≤ 15% | 4.3% |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision.
For bioanalytical methods using an internal standard like this compound, the LOQ is a critical parameter, especially for pharmacokinetic studies where low concentrations of the drug need to be measured. The LOQ is typically established as the lowest concentration on the calibration curve that meets the criteria for accuracy (within 80-120% of the nominal value) and precision (RSD ≤ 20%).
Table 2: LOD and LOQ for an LC-MS/MS Method
| Parameter | Method | Result |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N of 10:1 and meeting accuracy/precision criteria | 1.0 ng/mL |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Robustness and Ruggedness of Analytical Methods
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an LC-MS/MS method employing this compound, robustness is assessed by introducing minor changes to critical parameters and observing the effect on the results.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.
The evaluation of robustness and ruggedness ensures that the analytical method is transferable and will perform consistently in different settings.
Table 3: Robustness and Ruggedness Evaluation Parameters
| Parameter Varied | Variation | Impact on Results |
| Robustness | ||
| Mobile Phase Composition | ± 2% organic phase | No significant impact on peak shape or retention time |
| Column Temperature | ± 2°C | Minor shift in retention time, resolution maintained |
| Flow Rate | ± 0.1 mL/min | Proportional change in retention time, no loss of performance |
| Ruggedness | ||
| Different Analyst | Analyst A vs. Analyst B | RSD of results < 5% |
| Different Instrument | LC-MS/MS System 1 vs. System 2 | Comparable accuracy and precision |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Stability and Degradation Pathways of Zafirlukast P Tolyl Isomer D7
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies typically involve exposing the compound to harsh conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.
While extensive forced degradation studies have been conducted on Zafirlukast (B1683622), demonstrating its susceptibility to degradation under oxidative and acidic conditions, no such specific data is available for Zafirlukast p-Tolyl Isomer-d7. oup.com The introduction of deuterium (B1214612) atoms at the p-tolyl group could potentially influence the kinetic stability of the molecule, but without experimental data, any assumptions would be purely speculative. It is known that deuteration can slow down metabolic rates, which may, in turn, affect the degradation profile.
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are critical for ensuring the safety and efficacy of pharmaceutical products. For the parent compound Zafirlukast, various degradation products have been identified and characterized using techniques like HPLC and mass spectrometry. researchgate.netresearchgate.net However, there is no information available in the searched literature that identifies or characterizes any degradation products specific to this compound.
Mechanistic Elucidation of Degradation Pathways
Understanding the mechanisms by which a compound degrades is fundamental to developing stable formulations and establishing appropriate storage conditions. The degradation pathways for Zafirlukast have been investigated, providing insights into its chemical liabilities. researchgate.net In the absence of forced degradation studies for this compound, its specific degradation pathways remain unelucidated.
Influence of Environmental Factors on this compound Stability
Environmental factors such as temperature, humidity, and light can significantly impact the stability of chemical compounds. Stability studies on Zafirlukast have provided information on its sensitivity to such factors. oup.com However, no studies have been found that specifically investigate the influence of these environmental factors on the stability of this compound.
Applications of Zafirlukast P Tolyl Isomer D7 in Chemical and Pharmaceutical Research
Utilization as an Analytical Reference Standard
As a high-purity, certified reference material, Zafirlukast (B1683622) p-Tolyl Isomer-d7 is indispensable for the accurate identification and quantification of Zafirlukast and its related isomers in various matrices. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute chromatographically with the analyte and experience similar ionization effects and extraction losses, thereby providing superior correction for experimental variability. nih.gov
In non-clinical research, such as pharmacokinetic studies in animal models, Zafirlukast p-Tolyl Isomer-d7 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. When added to a biological sample like plasma at a known concentration, it allows for precise measurement of the unlabeled analyte by correcting for variations during sample preparation and analysis.
For instance, in the development of a bioanalytical method for Zafirlukast in rabbit plasma, an internal standard is used to ensure reliability. researchgate.net While some studies may use structurally similar compounds, a deuterated standard like this compound is preferred for its ability to minimize variability. The data generated in such a study demonstrates the performance characteristics of the assay.
Table 1: Representative Linearity Data for Zafirlukast Quantification
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| 0.17 | 0.18 | 105.9 |
| 0.50 | 0.47 | 94.0 |
| 20.0 | 21.2 | 106.0 |
| 200.0 | 195.4 | 97.7 |
| 400.0 | 410.8 | 102.7 |
| 600.0 | 589.2 | 98.2 |
This table is representative of data from a bioanalytical method validation, illustrating the typical performance achieved when using a suitable internal standard.
The validation of an analytical method is a regulatory requirement to ensure its suitability for the intended purpose. This compound plays a crucial role in this process. It is used to assess key validation parameters, including precision, accuracy, and matrix effect, ensuring the method is reliable and reproducible.
During quality control (QC), samples spiked with known concentrations of the analyte are analyzed alongside study samples. The use of this compound as an internal standard ensures that the performance of the assay remains consistent over time. Data from precision and accuracy batches confirm the method's reliability.
Table 2: Representative Precision and Accuracy Data from a Method Validation
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.17 | 12.6 | 113.9 | 11.8 | 110.5 |
| Low QC | 0.48 | 9.8 | 104.7 | 8.5 | 102.1 |
| Medium QC | 185.2 | 7.4 | 95.3 | 6.9 | 98.6 |
| High QC | 510.5 | 6.1 | 92.8 | 5.7 | 94.3 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation. This table exemplifies typical validation results for a bioanalytical method.
Isotopic Tracing in Mechanistic Studies (Excluding human metabolism)
Beyond its use as a quantitative standard, this compound has potential applications in mechanistic studies. The seven deuterium (B1214612) atoms on the p-tolyl ring serve as a stable isotopic tracer, allowing researchers to track the fate of this specific portion of the molecule through metabolic or chemical reactions without using radioactive materials. nih.gov
For example, in vitro studies using animal liver microsomes are conducted to understand how a drug is metabolized. Research has shown that Zafirlukast can be biotransformed by cytochrome P450 enzymes into reactive intermediates. nih.gov By using this compound in such experiments, scientists could definitively determine if the p-tolylsulfonyl moiety is involved in these transformations. If a metabolite is detected that retains the d7-label (i.e., its mass is 7 daltons higher than the unlabeled metabolite), it would confirm that this part of the molecule remained intact. This information is valuable for elucidating metabolic pathways and understanding potential drug-drug interactions. nih.govnih.gov
Role in the Development of New Analytical Methodologies
The availability of high-purity, stable isotope-labeled standards like this compound is a prerequisite for the development of modern, high-performance analytical methods, particularly those employing LC-MS/MS. These standards enable the creation of highly selective, sensitive, and rapid assays required in drug discovery and development.
When developing a new method, chemists use the SIL standard to optimize critical parameters, including:
Sample Extraction: The standard helps in evaluating the efficiency and consistency of extraction techniques from complex matrices.
Chromatographic Separation: It aids in optimizing the mobile phase and gradient to ensure the analyte and standard co-elute, which is crucial for accurate quantification.
Mass Spectrometric Detection: The distinct mass of this compound allows for the optimization of mass spectrometer settings (e.g., collision energy) to achieve the most sensitive and specific detection of both the analyte and the internal standard.
By facilitating the development of robust and reliable assays, this compound contributes to the generation of high-quality data in non-clinical research and pharmaceutical quality control.
Future Research Directions for Zafirlukast P Tolyl Isomer D7
Emerging Synthetic Strategies for Deuterated Isomers
The synthesis of deuterated compounds like Zafirlukast (B1683622) p-Tolyl Isomer-d7 often presents significant challenges, requiring multi-step processes and the use of specialized deuterated reagents. nih.gov Future research is expected to focus on more efficient and selective methods for deuterium (B1214612) incorporation.
Key Research Areas:
Catalytic H-D Exchange: Exploring new catalysts for hydrogen-deuterium exchange reactions could offer more direct routes to deuterated aromatic rings. acanthusresearch.com This could involve the use of transition metal catalysts or organocatalysts to facilitate the exchange of protons for deuterium atoms on the tolyl moiety with high efficiency and regioselectivity.
Flow Chemistry: The application of continuous flow technologies to deuteration reactions could improve reaction control, enhance safety, and allow for more efficient screening of reaction conditions, ultimately leading to higher yields and purities of Zafirlukast p-Tolyl Isomer-d7.
| Synthetic Strategy | Potential Advantages |
| Late-Stage Deuteration | Reduced step count, cost-effectiveness |
| Catalytic H-D Exchange | High selectivity, milder reaction conditions |
| Flow Chemistry | Improved process control, scalability |
Advancements in Analytical Characterization Techniques for Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. alfa-chemistry.com Future research will likely focus on the development and application of more sophisticated analytical techniques to provide a more detailed characterization of this compound.
Prospective Analytical Techniques:
High-Resolution Mass Spectrometry (HRMS): While already a cornerstone in isotopic analysis, advancements in HRMS instrumentation, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, can provide even greater mass accuracy and resolution. This allows for more precise determination of the isotopic distribution and the detection of even minor isotopic impurities. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful primary method for the quantification of chemical substances without the need for a reference standard of the same compound. Its application to deuterated standards can provide an absolute measure of isotopic enrichment and chemical purity.
Advanced Chromatographic Methods: The use of multidimensional chromatography and novel stationary phases can improve the separation of the deuterated compound from its non-deuterated counterpart and other related impurities, leading to a more accurate assessment of its purity. cerilliant.com
| Analytical Technique | Key Advantage |
| High-Resolution Mass Spectrometry (HRMS) | Unparalleled mass accuracy and resolution |
| Quantitative NMR (qNMR) | Absolute quantification without a specific standard |
| Advanced Chromatography | Enhanced separation of isotopologues |
Broader Implications in Isotopic Labeling and Impurity Science
The research and development related to this compound have broader implications for the fields of isotopic labeling and the science of pharmaceutical impurities.
Wider Impact:
Understanding Impurity Formation: The synthesis and analysis of isotopically labeled impurities can provide valuable insights into the mechanisms of impurity formation during drug substance and drug product manufacturing. By using this compound as a tracer, it may be possible to elucidate the origin and fate of the corresponding non-deuterated impurity.
Improving Bioanalytical Methods: The challenges encountered in the synthesis and characterization of this specific deuterated isomer can drive the development of new and improved general methods for preparing and certifying stable isotope-labeled internal standards for a wide range of analytes. scispace.com
Regulatory Science: As analytical techniques become more sensitive, the need for well-characterized impurity standards, including isotopically labeled ones, becomes more critical for meeting stringent regulatory requirements for drug safety and quality. The work on this compound contributes to the growing library of such standards.
The continued exploration of this compound will not only refine its own application but also contribute to the broader scientific understanding and technological capabilities within pharmaceutical analysis and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
